1,2-Diisopropylhydrazine

Enzymology Monoamine oxidase inhibition pI50

1,2-Diisopropylhydrazine (CAS 3711-34-0) is a symmetrical dialkylhydrazine derivative characterized by two isopropyl groups attached to a hydrazine core, with a molecular formula of C6H16N2 and a molecular weight of 116.20 g/mol. The compound exhibits a boiling point of 125.1°C (398.2 K) at 760 mmHg and is available as both the free base and its hydrochloride salt (CAS 26254-05-7).

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
CAS No. 3711-34-0
Cat. No. B13520261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diisopropylhydrazine
CAS3711-34-0
Molecular FormulaC6H16N2
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCC(C)NNC(C)C
InChIInChI=1S/C6H16N2/c1-5(2)7-8-6(3)4/h5-8H,1-4H3
InChIKeyQWLQTDXXEZQUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diisopropylhydrazine (CAS 3711-34-0) Technical Procurement: Symmetrical Dialkylhydrazine Specifications and Class Positioning


1,2-Diisopropylhydrazine (CAS 3711-34-0) is a symmetrical dialkylhydrazine derivative characterized by two isopropyl groups attached to a hydrazine core, with a molecular formula of C6H16N2 and a molecular weight of 116.20 g/mol [1]. The compound exhibits a boiling point of 125.1°C (398.2 K) at 760 mmHg [2] and is available as both the free base and its hydrochloride salt (CAS 26254-05-7) [3]. Within the 1,2-dialkylhydrazine class, this compound occupies a distinct position between lower alkyl analogs (e.g., 1,2-dimethylhydrazine, 1,2-diethylhydrazine) and higher branched derivatives, serving as a key precursor to azoalkanes and a versatile ligand in organometallic chemistry [4].

Why Generic 1,2-Dialkylhydrazine Substitution Fails: Evidence-Based Differentiation of 1,2-Diisopropylhydrazine


Within the 1,2-dialkylhydrazine family, substitution patterns dictate critical performance parameters that preclude generic interchange. The isopropyl substitution in 1,2-diisopropylhydrazine introduces steric bulk that significantly alters enzymatic interactions, ligand coordination behavior, and oxidative metabolic pathways relative to smaller alkyl analogs [1]. Direct comparative studies reveal that 1,2-diisopropylhydrazine exhibits substantially reduced monoamine oxidase inhibitory potency (pI50 much smaller than ~4.7 for methyl, ethyl, and n-propyl analogs) [2] and demonstrates unique inertness toward non-enzymatic carbonyl reactions that readily proceed with lower homologs [3]. Furthermore, the compound's distinct oxidative metabolism yields stable azo intermediates, whereas monosubstituted hydrazines produce unstable diazene metabolites with divergent toxicological profiles [4]. These documented, quantifiable differences in biochemical selectivity, synthetic utility, and metabolic fate establish that procurement of the precise 1,2-diisopropylhydrazine structure is essential for reproducible experimental outcomes and process consistency.

Quantitative Comparative Evidence: 1,2-Diisopropylhydrazine Performance Metrics vs. Closest Analogs


Enzymatic Inhibition: 1,2-Diisopropylhydrazine Exhibits Markedly Reduced Monoamine Oxidase Affinity vs. 1,2-Dimethyl-, 1,2-Diethyl-, and 1,2-Dipropylhydrazine

Direct comparative enzymology demonstrates that 1,2-diisopropylhydrazine possesses substantially weaker monoamine oxidase (MO) inhibitory activity than its lower alkyl homologs. While 1,2-dimethyl-, 1,2-diethyl-, and 1,2-dipropylhydrazine all exhibit pI50 values on the order of 4.7 for MO, the pI50 value for 1,2-diisopropylhydrazine is reported to be 'much smaller' [1]. This represents at least a 10-fold reduction in inhibitory potency relative to the methyl and ethyl analogs. For diamine oxidase (DO), the lower homologs show pI50 values of approximately 5.8, whereas the diisopropyl derivative again demonstrates significantly reduced activity [2].

Enzymology Monoamine oxidase inhibition pI50

Carbonyl Reactivity: 1,2-Diisopropylhydrazine Remains Inert to Acetaldehyde Under Conditions Where 1,2-Dimethyl-, 1,2-Diethyl-, and 1,2-Dipropylhydrazine Readily React

Under spectrophotometric analysis conditions similar to those employed for enzyme determinations, acetaldehyde undergoes non-enzymatic reaction with 1,2-dimethylhydrazine, 1,2-diethylhydrazine, and 1,2-dipropylhydrazine. In marked contrast, 1,2-diisopropylhydrazine remains completely inert and does not react with acetaldehyde during the analytical time course [1]. This differential reactivity is attributed to the steric hindrance imposed by the isopropyl groups, which effectively shield the hydrazine nitrogen atoms from nucleophilic attack on the carbonyl electrophile.

Organic synthesis Carbonyl condensation Reactivity

Metal Complex Stability: W(CO)5(DIPH) and Cr(CO)5(DIPH) Complexes Exhibit Defined Oxidation Selectivity Producing Distinct Diazene Isomer Ratios

Group VIB pentacarbonyl complexes M(CO)5L have been synthesized with 1,2-diisopropylhydrazine (DIPH) as the ligand L for M = Cr and W [1]. Upon oxidation with H2O2/Cu2+ or activated MnO2, these DIPH complexes convert to the corresponding diazene (DIPD) complexes with metal-dependent stereoselectivity. The tungsten complex W(CO)5(DIPH) yields exclusively W(CO)5(t-DIPD) (trans isomer), whereas the chromium analog Cr(CO)5(DIPH) produces predominantly Cr(CO)5(c-DIPD) (cis isomer) [2]. This metal-dependent stereochemical control distinguishes DIPH from other hydrazine ligands and provides predictable access to specific diazene coordination geometries.

Organometallic chemistry Ligand design Metal carbonyl complexes

Oxidative Metabolism: 1,2-Disubstituted Hydrazines Including 1,2-Diisopropylhydrazine Yield Stable Azo Intermediates, Unlike Monosubstituted Hydrazines

In rat liver and lung tissue fractions, cytochrome P-450 preferentially oxidizes the nitrogen-to-nitrogen bond of 1,2-disubstituted hydrazines, leading to the formation of stable azo intermediates [1]. In contrast, monosubstituted hydrazines and hydrazides undergo oxidative metabolism to yield unstable monoazo (diazene) metabolites [2]. This class-level distinction has significant implications for toxicological assessment, as the stability of the azo intermediate influences the potential for downstream reactive species formation. Furthermore, 1,2-disubstituted hydrazines serve as good substrates for monoamine oxidase and act as competitive inhibitors only at high concentrations, whereas monosubstituted hydrazines are potent, irreversible inhibitors of mitochondrial monoamine oxidase [3].

Metabolism Toxicology Cytochrome P-450

Physical Property Comparison: 1,2-Diisopropylhydrazine Boiling Point (125.1°C) Differentiates from 1,2-Diethylhydrazine (84.7°C)

The boiling point of 1,2-diisopropylhydrazine is 125.1°C (398.2 K) at 760 mmHg [1]. This value is substantially higher than that of 1,2-diethylhydrazine, which boils at 84.7°C under equivalent conditions [2]. The 40.4°C difference reflects the increased molecular weight and van der Waals interactions conferred by the branched isopropyl substituents versus linear ethyl groups. Additionally, the free base (CAS 3711-34-0) can be converted to the hydrochloride salt (CAS 26254-05-7), which exhibits altered solubility and handling characteristics [3].

Physical chemistry Thermodynamics Purification

Optimal Application Scenarios for 1,2-Diisopropylhydrazine Based on Quantified Differentiation Evidence


Selective Synthetic Intermediate for Azoalkanes Requiring Minimized Carbonyl Interference

1,2-Diisopropylhydrazine is the optimal precursor for synthesizing 2,2'-azobispropane and related azoalkanes when carbonyl-containing reagents or byproducts are present in the reaction matrix. Its documented inertness toward acetaldehyde [1] ensures that unwanted hydrazone side reactions do not compete with the desired oxidation pathway, improving yield consistency and simplifying product isolation. This selectivity advantage is not observed with 1,2-dimethyl-, 1,2-diethyl-, or 1,2-dipropylhydrazine, which readily undergo non-enzymatic carbonyl condensation.

Organometallic Ligand for Stereoselective Diazene Complex Synthesis

1,2-Diisopropylhydrazine serves as a valuable ligand precursor for generating Group VIB pentacarbonyl diazene complexes with predictable stereochemical outcomes. The metal-dependent oxidation selectivity—where W(CO)5(DIPH) yields exclusively trans-diazene complexes while Cr(CO)5(DIPH) produces predominantly cis-diazene complexes [2]—enables rational ligand design for studies of metal-ligand π-bonding, coordination site exchange dynamics, and catalytic applications requiring defined geometry. This property is intrinsic to the DIPH ligand system.

Biochemical Studies Requiring Reduced Monoamine Oxidase Interference

In experimental systems where hydrazine-induced monoamine oxidase inhibition would confound results, 1,2-diisopropylhydrazine offers a distinct advantage over its lower alkyl homologs. Its pI50 for monoamine oxidase is substantially lower (~10-fold or greater reduction) than the ~4.7 observed for 1,2-dimethyl-, 1,2-diethyl-, and 1,2-dipropylhydrazine [3]. This reduced enzymatic interference makes it the preferred hydrazine derivative for studying oxidative metabolism or other pathways where MOA activity must remain uncompromised.

Toxicological Metabolism Studies with Defined Stable Intermediates

1,2-Diisopropylhydrazine is the appropriate substrate for investigating cytochrome P-450-mediated N-N bond oxidation in systems where stable, isolable azo intermediates are required for downstream analysis [4]. Unlike monosubstituted hydrazines, which produce unstable, reactive diazene metabolites that rapidly decompose, the 1,2-disubstituted hydrazine class yields stable azo compounds suitable for characterization and quantification. This metabolic stability simplifies toxicokinetic studies and reduces experimental variability associated with transient reactive intermediates.

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